molecular formula C21H19FN2O3 B11034066 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11034066
M. Wt: 366.4 g/mol
InChI Key: KRPNKIPFHBXENJ-UHFFFAOYSA-N
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Description

2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C21H19FN2O3 This compound is characterized by its unique structure, which includes a quinoline moiety and an isoindole dione group

Preparation Methods

The synthesis of 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-2-methyl-3,4-dihydroquinoline with a suitable acylating agent to introduce the oxopropan-2-yl group. This intermediate is then reacted with isoindole-1,3(2H)-dione under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione include:

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C21H19FN2O3/c1-12-7-8-14-11-15(22)9-10-18(14)23(12)19(25)13(2)24-20(26)16-5-3-4-6-17(16)21(24)27/h3-6,9-13H,7-8H2,1-2H3

InChI Key

KRPNKIPFHBXENJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)C=CC(=C2)F

Origin of Product

United States

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